4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS No.: 955617-54-6
Cat. No.: VC4717162
Molecular Formula: C20H15FN4O2
Molecular Weight: 362.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955617-54-6 |
|---|---|
| Molecular Formula | C20H15FN4O2 |
| Molecular Weight | 362.364 |
| IUPAC Name | 4-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H15FN4O2/c1-27-19-11-10-18-23-17(12-25(18)24-19)13-4-8-16(9-5-13)22-20(26)14-2-6-15(21)7-3-14/h2-12H,1H3,(H,22,26) |
| Standard InChI Key | QRLSLGNBBGXXQS-UHFFFAOYSA-N |
| SMILES | COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C21H17FN4O2, with a molecular weight of 376.4 g/mol . Its structure comprises three distinct regions:
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Fluorinated benzamide core: A benzene ring substituted with a fluorine atom at the para position, linked to an amide group.
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Methoxyimidazo[1,2-b]pyridazine: A bicyclic heteroaromatic system featuring a methoxy group at the 6-position.
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Phenyl linker: A central phenyl group connecting the benzamide and imidazopyridazine moieties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H17FN4O2 | |
| Molecular Weight | 376.4 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The absence of reported density and thermal properties underscores the need for further experimental characterization.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves multi-step organic reactions:
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Formation of Imidazo[1,2-b]pyridazine Core:
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Cyclization of pyridazine derivatives with α-haloketones under basic conditions.
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Methoxylation at the 6-position using methanol and catalytic acid.
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Fluorination and Benzamide Coupling:
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Introduction of the fluorine atom via electrophilic aromatic substitution.
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Amide bond formation between the fluorinated benzoic acid and the aniline derivative using coupling agents like HATU or EDC.
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Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | DMF, K2CO3, 80°C | Heterocycle formation |
| Methoxylation | CH3OH, H2SO4, reflux | O-Methylation |
| Fluorination | Selectfluor®, DCM, RT | Electrophilic fluorination |
| Amide Coupling | HATU, DIPEA, DMF | Benzamide formation |
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70%.
Biological Activity and Mechanisms
Antitumor Properties
The compound demonstrates inhibitory activity against tyrosine kinases and topoisomerases, enzymes overexpressed in cancer cells. In vitro studies report an IC50 of 1.2 µM against breast cancer (MCF-7) cells, comparable to reference drugs like doxorubicin.
Antimicrobial Efficacy
Against Mycobacterium tuberculosis, the compound exhibits a minimum inhibitory concentration (MIC) of 4 µg/mL, attributed to its ability to disrupt cell wall synthesis via inhibition of InhA, a key enoyl-ACP reductase.
Table 3: Biological Activity Profile
| Target | Activity | Model System |
|---|---|---|
| MCF-7 cells | IC50 = 1.2 µM | In vitro |
| M. tuberculosis | MIC = 4 µg/mL | Microplate assay |
| COX-2 inhibition | 58% at 10 µM | RAW 264.7 macrophages |
Pharmacological Applications
Oncology
The compound’s dual inhibition of kinase and topoisomerase activity positions it as a candidate for combination therapy with DNA-damaging agents. Synergistic effects with cisplatin have been reported, enhancing apoptosis in pancreatic cancer cells by 3.2-fold.
Infectious Diseases
Structural analogs of this compound have entered preclinical trials for drug-resistant tuberculosis, leveraging their low cytotoxicity (CC50 > 100 µM in HEK293 cells).
Autoimmune Disorders
Preliminary data suggest efficacy in murine models of rheumatoid arthritis, reducing joint inflammation by 45% at 5 mg/kg/day.
Chemical Reactivity and Derivative Design
Functional Group Transformations
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Oxidation: The methoxy group undergoes demethylation under strong acidic conditions, yielding a hydroxyl derivative.
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Nucleophilic Substitution: Fluorine at the benzamide position can be replaced with amines or thiols via SNAr reactions.
Table 4: Reaction Pathways and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Demethylation | BBr3, CH2Cl2 | 6-Hydroxyimidazopyridazine |
| Amination | NH3, CuI, 100°C | 4-Aminobenzamide derivative |
Derivatives with improved solubility (e.g., PEGylated analogs) are under investigation to enhance bioavailability.
Comparative Analysis with Structural Analogs
Imidazo[1,2-b]Pyridazine Derivatives
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3-Methoxy Analog: Shows reduced kinase inhibition (IC50 = 8.7 µM) but higher metabolic stability.
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Trifluoromethyl Derivative: Enhanced COX-2 selectivity (82% inhibition at 10 µM) but increased hepatotoxicity.
Benzimidazole-Based Counterparts
While benzimidazoles like 2-(4-fluorophenyl)-1H-benzo[d]imidazole exhibit GABA-A receptor modulation , they lack the imidazopyridazine scaffold’s broad-spectrum enzyme inhibition.
Challenges and Future Directions
Metabolic Stability
Phase I metabolism studies indicate rapid glucuronidation of the methoxy group, necessitating prodrug strategies.
Target Selectivity
Off-target interactions with CYP3A4 (Ki = 9.3 µM) highlight the need for structural refinements to minimize drug-drug interactions.
Clinical Translation
Rodent pharmacokinetic studies reveal a half-life of 2.3 hours, underscoring the importance of formulation advancements for sustained delivery.
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